2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical reactivity and biological activity
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy groups on the phenyl rings can participate in electrophilic aromatic substitution reactions, where they can be replaced by other substituents like halogens or nitro groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups can influence its binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar compounds to 2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide include other acetamides with methoxy-substituted phenyl rings, such as:
- 2-(2-methoxyphenyl)-N-phenylacetamide
- N-(3,4,5-trimethoxyphenyl)acetamide
- 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence and position of methoxy groups can significantly influence their properties, making each compound unique in its own right.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-14-8-6-5-7-12(14)9-17(20)19-13-10-15(22-2)18(24-4)16(11-13)23-3/h5-8,10-11H,9H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOHSFWHUWNZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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